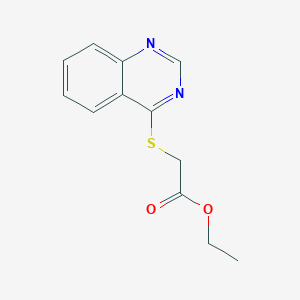

Ethyl 2-(quinazolin-4-ylthio)acetate

Description

Structure

3D Structure

Properties

CAS No. |

7255-81-4 |

|---|---|

Molecular Formula |

C12H12N2O2S |

Molecular Weight |

248.30 g/mol |

IUPAC Name |

ethyl 2-quinazolin-4-ylsulfanylacetate |

InChI |

InChI=1S/C12H12N2O2S/c1-2-16-11(15)7-17-12-9-5-3-4-6-10(9)13-8-14-12/h3-6,8H,2,7H2,1H3 |

InChI Key |

LWXIOCGQLMXLRU-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CSC1=NC=NC2=CC=CC=C21 |

Origin of Product |

United States |

Biological Activities and Pharmacological Potential of Ethyl 2 Quinazolin 4 Ylthio Acetate and Analogues

Antineoplastic and Cytotoxic Efficacy Investigations

Quinazoline (B50416) derivatives have been a cornerstone in the development of targeted cancer therapies, with many acting as protein kinase inhibitors to halt tumor growth. mdpi.com Analogues of Ethyl 2-(quinazolin-4-ylthio)acetate have been synthesized and evaluated for their ability to combat various cancer types, showing promise in preclinical studies.

A significant body of research has focused on the cytotoxic effects of quinazoline-thio-acetate analogues against a panel of human cancer cell lines. These studies aim to determine the concentration-dependent inhibitory effects of the compounds on cancer cell proliferation.

For instance, a series of novel quinazoline–isatin conjugates, which share a structural similarity to the thioacetate (B1230152) linkage, were evaluated for their antitumor activity. nih.gov Compounds from this series displayed potent activity against the MDA-MB-231 (breast cancer) and LOVO (colon cancer) cell lines, with IC₅₀ values (the concentration required to inhibit 50% of cell growth) in the low micromolar range. nih.gov Specifically, several compounds showed higher potency against the MDA-MB-231 cell line (IC₅₀: 10.38–20.21 μM) than the standard drug 5-fluorouracil (B62378) (IC₅₀: 70.28 μM). nih.gov Similarly, against the LOVO cell line, many of these analogues were more effective (IC₅₀: 9.91–17.53 μM) than both 5-fluorouracil (IC₅₀: 15.23 μM) and erlotinib (B232) (IC₅₀: 25.31 μM). nih.gov

Another study focused on quinazoline derivatives bearing triazole-acetamides. nih.gov The most potent of these compounds against the HCT-116 colon cancer cell line exhibited an IC₅₀ value of 5.33 μM after 72 hours of incubation. nih.gov Against the HepG2 liver cancer cell line, the same compound recorded an IC₅₀ value of 7.94 μM after 72 hours. nih.gov For the MCF-7 breast cancer cell line, a different analogue was most effective, with an IC₅₀ of 11.32 μM after 72 hours. nih.gov These studies consistently demonstrated a time-dependent cytotoxic effect. nih.gov

Furthermore, hybrid molecules combining the quinazoline scaffold with other biologically active moieties like chalcone (B49325) have shown potent cytotoxic activity against cell lines such as A549 (lung), HCT-116 (colon), U-87 MG (glioblastoma), and KB (oral). mdpi.com One such derivative displayed IC₅₀ values of 4.32, 0.54, 1.37, and 4.45 μM, respectively, against these cell lines. mdpi.com

Beyond general cytotoxicity, research has delved into the mechanisms by which these quinazoline analogues exert their anticancer effects, primarily focusing on the induction of programmed cell death (apoptosis) and interference with the cell division cycle. frontiersin.org

A study on novel quinazoline derivatives targeting the VEGFR-2 kinase found that the most active compound could induce apoptosis in cancer cells. bohrium.com This was evidenced by an increase in the expression of the pro-apoptotic protein BAX and caspase-3, alongside a decrease in the anti-apoptotic protein Bcl-2. bohrium.com The same compound was also found to arrest the cell cycle at the G2/M phase, preventing cancer cells from proceeding through mitosis. bohrium.com

Similarly, an investigation into quinazoline–isatin conjugates revealed their ability to induce apoptosis as a mechanism for their cytotoxic activity. nih.gov The most promising compound from this series was selected for further mechanistic studies, confirming its role in triggering programmed cell death pathways. nih.gov Other research has shown that certain quinazoline derivatives can induce cell death in a time- and dose-dependent manner in MCF-7 cells without significantly altering the cell cycle distribution. nih.gov This suggests that for some analogues, the primary mode of action is the direct initiation of apoptosis rather than cell cycle arrest. nih.gov

Antimicrobial Activity Spectrum

The versatility of the quinazoline scaffold extends to antimicrobial applications. nih.govscialert.net Analogues of this compound have been synthesized and screened for their ability to inhibit the growth of a wide range of pathogenic microorganisms, including bacteria and fungi.

Derivatives of quinazoline have demonstrated notable activity against both Gram-positive and Gram-negative bacteria. researchgate.net In one study, a series of novel 2,3,6-trisubstituted quinazolin-4-ones were evaluated. biomedpharmajournal.org One compound showed very good activity against Staphylococcus aureus and Streptococcus pyogenes (Gram-positive) and good activity against Escherichia coli and Pseudomonas aeruginosa (Gram-negative). biomedpharmajournal.org Another analogue displayed excellent activity against P. aeruginosa. biomedpharmajournal.org

A separate investigation of new quinazoline-related derivatives reported promising activity against Staphylococcus aureus and Bacillus subtilis. scialert.net The most potent compounds in this series exhibited a Minimum Inhibitory Concentration (MIC) of 12.5 μg/mL against these bacteria. scialert.net Further studies on thioalkylated-4-aryltetrahydroquinazolinones identified two derivatives that showed higher activity against S. aureus, B. thuringiensis, E. coli, and Klebsiella pneumoniae than the standard drug Gentamicin. acgpubs.org

Hybridization of the quinazolinone core with a benzenesulfonamide (B165840) moiety has also yielded potent antimicrobial agents. scienceopen.com The most active compound in a synthesized series showed significant inhibition zones (25–36 mm) and low MIC values (0.31–5.0 µg/mL) against all tested strains, including methicillin-resistant S. aureus (MRSA). scienceopen.com

The antifungal potential of quinazoline-based compounds has been extensively explored against various pathogenic fungi. A study evaluating 22 quinazoline thioether derivatives found that a compound with a 2-chlorophenyl substitution exhibited notable antifungal activity against Fusarium oxysporum and Verticillium dahliae, with inhibition rates of 52.5% and 65.4%, respectively. ijnrd.org Another analogue containing a carboxylic acid ethyl ester group also showed an inhibition rate of 46.8% against V. dahliae. ijnrd.org

In another study, newly synthesized quinazolinone derivatives showed significant antifungal activity against seven different phytopathogenic fungi. mdpi.com One compound, in particular, demonstrated the best inhibitory effect against Fusarium oxysporum f. sp. Niveum, with a 62.42% inhibition rate at a concentration of 300 mg/L. mdpi.com

Screening of various quinazolinone derivatives against human pathogenic fungi has also yielded positive results. biomedpharmajournal.org One compound exhibited excellent activity against Candida albicans, while another was excellent against Aspergillus niger. biomedpharmajournal.org Research on 1,2,4-triazolo[1,5-a]quinazolinone showed it to be a good inhibitor against Aspergillus niger with a MIC value of 15 mg/mL, comparable to the standard drug fluconazole. nih.gov Furthermore, triazolo[4,3-a] quinazoline analogues were found to have superior activity against Candida albicans compared to the conventional drug Griseofulvin. nih.gov

The fight against tuberculosis, caused by Mycobacterium tuberculosis, has benefited from the exploration of novel chemical scaffolds, including quinazolines. sci-hub.se A study of 4-alkylthioquinazoline derivatives found that the length and branching of the alkyl chain attached to the sulfur atom significantly influenced the antitubercular activity. sci-hub.se The maximum activity was observed in compounds with a four-carbon unbranched alkyl chain. sci-hub.se

Another study prepared a set of 4-alkylthioquinazolines and tested them against various mycobacterial strains, including M. tuberculosis, M. avium, and M. kansasii. nih.govlookchem.com Most of the synthesized compounds exhibited antimycobacterial activity, with 4-(S-Butylthio)quinazoline proving to be more active than the first-line drug isoniazid (B1672263) against atypical strains of mycobacteria. nih.govlookchem.comresearchgate.net

Research into 2-Ethylthio-4-methylaminoquinazoline derivatives identified compounds with potent in vitro activity against M. tb H37Rv, with MICs as low as 0.02 and 0.04 μg/mL. nih.gov These findings highlight the potential of quinazoline thioether derivatives as lead compounds for the development of new and effective antitubercular agents. nih.gov

Anti-inflammatory Properties Research

The therapeutic potential of quinazoline derivatives, including this compound and its analogues, has been a significant area of investigation in medicinal chemistry, particularly concerning their anti-inflammatory effects. nih.govnih.gov Research has demonstrated that the quinazoline scaffold is a versatile foundation for developing molecules with a wide range of biological activities, including potent anti-inflammatory properties. nih.gov Studies have explored various substituted quinazolines in animal models of inflammation, such as carrageenan-induced edema and formaldehyde-induced edema, revealing their capacity to mitigate inflammatory responses. nih.gov

Inhibition of Inflammatory Mediators and Pathways

The anti-inflammatory action of quinazoline analogues is often attributed to their ability to inhibit key inflammatory mediators and pathways. For instance, certain quinazolinone derivatives conjugated with moieties like ibuprofen (B1674241) or indole (B1671886) acetamide (B32628) have been designed as selective cyclooxygenase-2 (COX-2) inhibitors. nih.gov The COX-2 enzyme is a crucial mediator in the inflammatory cascade, responsible for the synthesis of prostaglandins (B1171923) that promote inflammation and pain. The selective inhibition of COX-2 is a desirable characteristic for anti-inflammatory agents as it can reduce the gastrointestinal side effects associated with non-selective NSAIDs. nih.gov

Research has shown that some quinazoline derivatives can significantly inhibit the production of nitric oxide (NO), another critical inflammatory mediator, in macrophage cells. nih.gov Furthermore, studies on other quinazoline analogues have demonstrated the ability to suppress the secretion of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) in murine macrophages. nih.govjst.go.jp This inhibition of cytokine release suggests that these compounds can modulate the immune response at a cellular level, thereby reducing the inflammatory state. nih.gov Molecular docking studies have further elucidated these mechanisms, suggesting that quinazoline derivatives can bind effectively within the active sites of enzymes like COX-2, interfering with their function. benthamdirect.com

| Compound Type | Target Mediator/Pathway | Observed Effect | Reference |

| Quinazolinone-ibuprofen conjugates | COX-2 | Selective inhibition | nih.gov |

| Quinazolinone-thioacetohydrazide analogue (14a) | Nitric Oxide (NO) | Superior inhibition in macrophages | nih.gov |

| Guanidine derivative of Quinazoline (4a) | Nitric Oxide (NO), IL-6 | Inhibition of synthesis and secretion | nih.gov |

| 4-substituted-6-nitro quinazoline | TNF-α | Inhibition of production | jst.go.jp |

| Quinazolin-4-one derivatives (1, 2) | COX-2 | Binding to active sites (Arg121, Tyr356) | benthamdirect.com |

Antioxidant and Antiradical Action Mechanisms

Quinazoline derivatives have emerged as a subject of interest for their antioxidant properties, which are crucial for combating oxidative stress caused by an excess of free radicals in the human body. mdpi.com The development of effective antioxidants is a key focus in drug design, as these agents can protect against cellular damage implicated in numerous diseases. mdpi.com The antioxidant capacity of the quinazoline scaffold can be significantly enhanced by linking it with other pharmacophores known for their antioxidant effects, such as phenolic compounds. nih.govmdpi.com

Evaluation of Free Radical Scavenging Activities

The free radical scavenging ability of this compound analogues has been evaluated using various in vitro assays. The most common methods include the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. nih.govnih.gov

In these assays, the antioxidant compound donates a hydrogen atom or an electron to the stable free radical, neutralizing it and causing a measurable change in color. nih.gov Studies have shown that quinazolin-4(3H)-one derivatives linked to polyphenolic moieties exhibit potent antiradical activity. nih.gov Specifically, derivatives with multiple hydroxyl groups on a phenyl ring attached to the quinazoline core demonstrate significant scavenging capabilities, with some compounds showing activity comparable to or even exceeding that of standard antioxidants like ascorbic acid and Trolox. nih.govnih.gov The number and position of these hydroxyl groups are directly related to the compound's antioxidant efficacy. mdpi.comresearchgate.net For instance, compounds with two hydroxyl groups in the ortho position on the phenyl ring have been identified as particularly potent antioxidants. nih.govresearchgate.net

| Assay | Compound Series | Key Findings | Reference |

| DPPH Radical Scavenging | Polyphenolic derivatives of quinazolin-4(3H)-one (5a, 5c, 5d) | Showed the best activity compared to controls. | nih.gov |

| ABTS Radical Scavenging | Polyphenolic derivatives of quinazolin-4(3H)-one (5a, 5c, 5d) | More active than reference antioxidants (Trolox, ascorbic acid). | nih.gov |

| DPPH & ABTS Assays | 2-Substituted quinazolin-4(3H)-ones (21e, 21g, 21h) | Dihydroxy-substituted derivatives showed the most potent scavenging activity. | nih.gov |

| ABTS Scavenging | Quinazoline Schiff base compound (Q-Br) | Showed acceptable, though lower, scavenging capacity compared to ascorbic acid. | nih.govbham.ac.uk |

Metal Ion Chelation Potential

In addition to direct radical scavenging, another important antioxidant mechanism is the chelation of transition metal ions, such as iron (Fe²⁺) and copper (Cu²⁺). These metal ions can catalyze the formation of highly reactive oxygen species (ROS) through Fenton-like reactions. By binding to these metal ions, chelating agents can prevent the generation of these damaging radicals.

Antiviral Activity Investigations

The broad biological profile of the quinazoline scaffold includes significant antiviral activity, making it a "privileged structure" in medicinal chemistry for the development of new therapeutic agents. nih.gov Derivatives of this compound have been investigated for their potential to inhibit the replication of various viruses.

Research has demonstrated the efficacy of novel 4-thioquinazoline derivatives containing a chalcone moiety against the Tobacco Mosaic Virus (TMV). Several of these compounds exhibited good curative and protective activities against TMV in vivo, with some showing potency superior to the commercial antiviral agent Ribavirin. nih.gov

Furthermore, quinazolinone compounds have been identified as potent inhibitors of flaviviruses. Specific analogues have shown powerful antiviral activity against both Zika Virus (ZIKV) and Dengue Virus (DENV). For example, compound 27 in one study was found to be a highly effective agent against ZIKV, suppressing its replication by over 99.9% at certain concentrations, with an EC₅₀ value of 180 nM. nih.gov

Other studies have focused on the influenza A virus. A component identified in a traditional herbal formula, 2-Methylquinazolin-4(3H)-one, showed significant in vitro antiviral activity against the H1N1 influenza strain, with an IC₅₀ of 23.8 μg/mL. mdpi.com This compound was found to reduce the expression of viral proteins and downregulate pro-inflammatory molecules in infected mice, indicating its potential to inhibit virus replication and mitigate virus-induced lung injury. mdpi.com

| Virus | Compound Type | Key Findings (Activity Metric) | Reference |

| Zika Virus (ZIKV) | Quinazolinone derivative (Compound 27) | Potent inhibition of ZIKV replication (EC₅₀ = 180 nM). | nih.gov |

| Zika Virus (ZIKV) | Quinazolinone derivative (Compound 47) | Similar potent activity to Compound 27 (EC₅₀ = 210 nM). | nih.gov |

| Tobacco Mosaic Virus (TMV) | 4-Thioquinazoline-chalcone (Compound M₂) | Superior protection activity compared to Ribavirin (EC₅₀ = 138.1 μg/mL). | nih.gov |

| Tobacco Mosaic Virus (TMV) | 4-Thioquinazoline-chalcone (Compound M₆) | Better protection activity than Ribavirin (EC₅₀ = 154.8 μg/mL). | nih.gov |

| Influenza A Virus (H1N1) | 2-Methylquinazolin-4(3H)-one | Significant in vitro antiviral activity (IC₅₀ = 23.8 μg/mL). | mdpi.com |

Antiparasitic Activity Research (e.g., antiplasmodial)

Quinazoline and its derivatives have been extensively studied for their antiparasitic properties, particularly against the protozoan parasites responsible for malaria (Plasmodium species) and trypanosomiasis (Trypanosoma species). researchgate.netnih.gov The emergence of drug resistance in these parasites necessitates the discovery of new chemical scaffolds with novel mechanisms of action. researchgate.net

In the context of antimalarial research, various quinazoline analogues have demonstrated potent activity against Plasmodium falciparum, the parasite that causes the most severe form of malaria in humans. acs.org Structure-activity relationship (SAR) studies have been conducted to optimize the quinazoline scaffold, leading to the identification of compounds with low nanomolar in vitro potency and excellent oral efficacy in mouse models of malaria. acs.org For instance, certain 6-nitro-2-(tosylmethyl)-N-(substituted-phenyl)-quinazolin-4-amine derivatives exhibited significant antiplasmodial activity (IC₅₀ values of 0.95 and 1.3 µM) with low toxicity. medchemexpress.cn

Beyond malaria, research has also explored the efficacy of quinazolinones against other protozoan parasites. A series of 2-aroyl quinazolinones were synthesized and evaluated for their activity against Trypanosoma brucei, Trypanosoma cruzi, and Leishmania infantum. nih.gov Several of these compounds were found to inhibit parasite growth, with some exhibiting IC₅₀ values in the low micromolar range against T. b. brucei and T. b. rhodesiense. nih.gov These findings underscore the potential of the quinazoline core as a versatile template for the development of broad-spectrum antiparasitic agents. nih.govresearchgate.net

| Parasite | Compound Series | Key Activity Data (IC₅₀) | Reference |

| Plasmodium falciparum | 6-nitro-2-(tosylmethyl)-N-(3-substituted-phenyl)-quinazolin-4-amine | 0.95 µM and 1.3 µM | medchemexpress.cn |

| Trypanosoma brucei rhodesiense | 2-aroyl quinazolinone (KJ10) | 1.1 µM | nih.gov |

| Trypanosoma brucei brucei | 2-aroyl quinazolinone (KJ1) | 4.7 µM | nih.gov |

| Plasmodium falciparum | Quinoline-4-carboxamide derivative (27) | Enhanced in vivo efficacy (ED₉₀ = 2.6 mg/kg) | acs.org |

Enzyme Inhibitory Profile Analysis

The interaction of this compound analogues with various enzymes is a key area of investigation, revealing mechanisms that could be harnessed for therapeutic benefit. These compounds have shown significant inhibitory activity against several classes of enzymes, most notably tyrosine kinases.

Inhibition of Tyrosine Kinases (e.g., EGFR, VEGFR-2, HER2, CDK2)

Quinazoline derivatives are well-established as potent inhibitors of protein tyrosine kinases, which are crucial regulators of cell signaling pathways involved in cell proliferation, differentiation, and survival. nih.gov Dysregulation of these kinases is a hallmark of many cancers, making them prime targets for therapeutic intervention. ekb.eg Analogues of this compound have demonstrated significant inhibitory activity against several key tyrosine kinases.

One notable analogue, ethyl 2-((3-(4-fluorophenyl)-6-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate, has been evaluated for its inhibitory effects on Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). tbzmed.ac.ir This compound showed significant cytotoxicity against various cancer cell lines and was identified as a potent inhibitor of both EGFR and VEGFR-2. tbzmed.ac.ir

Further studies on related quinazolin-4(3H)-one derivatives have revealed potent, multi-kinase inhibitory profiles. For instance, certain compounds have exhibited strong inhibition against Cyclin-Dependent Kinase 2 (CDK2), Human Epidermal Growth Factor Receptor 2 (HER2), and EGFR. nih.gov The dual inhibition of EGFR and VEGFR-2 is a particularly attractive strategy in cancer therapy, as it can simultaneously block pathways responsible for tumor growth and angiogenesis. ijpbs.commdpi.com

Research has shown that specific substitutions on the quinazoline ring and the aniline (B41778) moiety can significantly influence the inhibitory potency and selectivity. nih.govamazonaws.com For example, a series of novel quinazoline and thiourea-containing sorafenib (B1663141) analogs were developed as dual tyrosine kinase inhibitors for EGFR and VEGFR-2, with some compounds showing potency comparable to the reference drug sorafenib. ijpbs.com

| Compound | Target Kinase | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Compound 2i | CDK2 | 0.173 ± 0.012 | nih.gov |

| Compound 3i | CDK2 | 0.177 ± 0.032 | nih.gov |

| Compound 2h | EGFR | 0.102 ± 0.014 | nih.gov |

| Compound 2i | EGFR | 0.097 ± 0.019 | nih.gov |

| Compound 2h | HER2 | 0.141 ± 0.011 | nih.gov |

| Compound 2i | HER2 | 0.113 ± 0.015 | nih.gov |

| Thioacetyl-benzohydrazide analogue (21) | VEGFR-2 | 4.6 ± 0.06 | mdpi.com |

| Quinazoline sulfonamide derivative (12) | VEGFR-2 | 0.0523 | mdpi.com |

Other Enzyme Target Modulations (e.g., DHFR, CK2 kinase)

Beyond tyrosine kinases, the quinazoline scaffold has been identified as a versatile inhibitor of other critical enzymes. Dihydrofolate reductase (DHFR) is a key enzyme in the synthesis of nucleic acids and has been a long-standing target for anticancer and antimicrobial agents. nih.govnih.gov Several 2-substituted-mercapto-quinazolin-4(3H)-one analogues, which are structurally related to this compound, have been investigated as DHFR inhibitors. nih.govcncb.ac.cn

Research into these 2-thio-quinazoline derivatives has led to the development of compounds with significant DHFR inhibitory activity. bohrium.comresearchgate.net For example, a series of new 2-heteroarylthio-6-substituted-quinazolin-4-one analogs were designed and evaluated, with some compounds proving to be active DHFR inhibitors with IC50 values in the sub-micromolar range. bohrium.com One study reported a 2-benzyl-thio quinazolin-4-one derivative that not only showed potent DHFR inhibition (IC50 = 0.30 µM) but also inhibited EGFR-TK (IC50 = 13.40 nM). bohrium.com

While extensive data exists for DHFR, information regarding the modulation of other enzymes like Casein Kinase 2 (CK2) by this compound or its direct analogues is less documented in the reviewed literature. However, the broad inhibitory capacity of the quinazoline scaffold suggests potential activity against a wider range of kinases, such as Aurora kinases, which have been targeted by other quinazolin-4(3H)-one derivatives. mdpi.com

| Compound | IC₅₀ (µM) | Reference |

|---|---|---|

| Compound 21 | 0.8 | bohrium.com |

| Compound 25 | 0.3 | bohrium.com |

| Compound 39 | 0.8 | bohrium.com |

| Compound 37 | 0.03 | bohrium.com |

| Compound 21 (from another study) | 0.08 | bohrium.com |

| Compound 54 | 0.08 | bohrium.com |

Exploration of Other Pharmacological Activities (e.g., Anticonvulsant, Antihypertensive)

The therapeutic potential of this compound analogues extends beyond enzyme inhibition, with significant research demonstrating their efficacy in models of neurological and cardiovascular disorders.

The quinazolin-4(3H)-one core is a well-recognized pharmacophore for anticonvulsant activity, dating back to the discovery of methaqualone. mdpi.com Modern research has focused on synthesizing novel derivatives with improved activity and safety profiles. nuph.edu.ua Numerous studies have evaluated series of quinazolin-4(3H)-ones in preclinical models of epilepsy, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) induced seizure tests. nih.govnih.gov

Several analogues have shown remarkable protection against seizures. For instance, in one study, compounds 8, 13, and 19 provided 100% protection against myoclonic seizures induced by scPTZ and were found to be more potent than the established antiepileptic drug ethosuximide. nih.gov The structural features, such as substitutions at the 2 and 3 positions of the quinazoline ring, have been shown to be critical for anticonvulsant potency. mdpi.comnih.gov

| Compound | Test Model | Activity (% Protection at 100 mg/kg) | Reference |

|---|---|---|---|

| Compound 8 | scPTZ | 100% | nih.gov |

| Compound 13 | scPTZ | 100% | nih.gov |

| Compound 19 | scPTZ | 100% | nih.gov |

| Compound 3 | scPTZ | 67% | nih.gov |

| Compound 4b | scPTZ | Significant Activity | nih.gov |

| Compound 7b | scPTZ | Significant Activity | nih.gov |

In addition to their effects on the central nervous system, quinazoline derivatives are widely recognized for their cardiovascular activities, particularly as antihypertensive agents. researchgate.net Marketed drugs like Prazosin and Doxazosin feature the quinazoline scaffold and function as α1-adrenergic receptor blockers. nih.govjapsonline.com Following this precedent, novel series of substituted quinazolin-4(3H)-one derivatives have been synthesized and screened for their ability to lower blood pressure. researchgate.netnih.gov In vivo studies have identified several compounds that exhibit a significant hypotensive effect, often accompanied by bradycardia (a decrease in heart rate). nih.gov Certain synthesized compounds have demonstrated better activity than the reference drug Prazosin, indicating the potential for developing new and more effective antihypertensive agents from this chemical class. nih.gov

| Compound | Effect on Mean Arterial Pressure (MAP) | Reference |

|---|---|---|

| 2a | Significant Fall | nih.gov |

| 2c | Significant Fall | nih.gov |

| 4a | Significant Fall | nih.gov |

| 4d | Significant Fall | nih.gov |

| 5d | Significant Fall | nih.gov |

| 6a | Significant Fall | nih.gov |

| 6b | Significant Fall | nih.gov |

Structure Activity Relationship Sar Analysis of Ethyl 2 Quinazolin 4 Ylthio Acetate Derivatives

Impact of Substituents on the Quinazoline (B50416) Core on Biological Activity

The quinazoline nucleus is a versatile scaffold, and modifications to its core have been shown to significantly influence the biological activities of its derivatives, which range from antimicrobial and anticancer to anti-inflammatory effects. nih.govnih.gov The positions amenable to substitution on the quinazoline ring, particularly positions 2, 6, and 8, are crucial for pharmacological activity. nih.gov

Substitutions at the C-2 and C-4 positions of the quinazoline ring are particularly significant. For instance, in a series of 2,4,6-trisubstituted quinazolines, a decylamine (B41302) group at the C-4 position was found to be beneficial for antimicrobial activity against both gram-positive and gram-negative bacteria, whereas an iodo-group at the C-6 position was detrimental. researchgate.net Furthermore, the presence of an amine or substituted amine at the 4-position, often coupled with halogens or electron-rich groups at the 6-position, can enhance anticancer and antimicrobial activities. researchgate.net

In the context of anticancer activity, particularly as epidermal growth factor receptor (EGFR) inhibitors, substitutions on the quinazoline core are critical. The introduction of an alkyl-thiobenzothiazole side chain at the 6-position of 4-anilinoquinazolines, combined with an electron-withdrawing group on the 4-aniline ring, has been shown to improve biological activity. researchgate.net For Aurora kinase inhibitors, a 7-amino substituent on the quinazoline scaffold can improve the inhibitory activity against Aurora A. medicine.dp.ua

The following table summarizes the impact of various substituents on the quinazoline core based on reported research findings.

| Position of Substitution | Substituent | Biological Activity | Reference Compound Example | Finding |

| C-2 | Aryl/Heteroaryl | Antiproliferative | 2-Aryl-substituted quinazolines | Moderate antiproliferative potency against various cell lines. mdpi.com |

| C-4 | Decylamine | Antimicrobial | 2,4,6-trisubstituted quinazoline | Beneficial for activity against gram-positive and gram-negative bacteria. researchgate.net |

| C-4 | Amine/Substituted Amine | Anticancer, Antimicrobial | 4-Anilinoquinazolines | Can promote biological activity, especially when combined with specific C-6 substituents. researchgate.net |

| C-6 | Iodo | Antimicrobial | 2,4,6-trisubstituted quinazoline | Detrimental to activity. researchgate.net |

| C-6 | Halogens/Electron-rich groups | Anticancer, Antimicrobial | 4-Anilinoquinazolines | Can enhance biological activity when an amine is at C-4. researchgate.net |

| C-6 | Alkyl-thiobenzothiazole | Anticancer (EGFR inhibitor) | 4-Anilinoquinazoline derivative | Improved biological activity. researchgate.net |

| C-7 | Amino | Anticancer (Aurora kinase inhibitor) | Quinazoline-based Aurora kinase inhibitor | Can improve inhibitory activity against Aurora A. medicine.dp.ua |

Role of the Thioether Linkage at Position 4 in Activity Profiles

In a study of novel 4-thioquinazoline derivatives containing a chalcone (B49325) moiety, the thioether linkage was essential for their antiviral activity against the tobacco mosaic virus (TMV). mdpi.comresearchgate.net The SAR analysis of these compounds revealed that the nature of the substituents attached through the thioether linkage played a critical role in determining their efficacy. mdpi.comresearchgate.net For example, compounds M2 and M6 from this series, which feature the 4-thioquinazoline core, exhibited potent protection activities against TMV, with EC50 values of 138.1 and 154.8 µg/mL, respectively, surpassing the activity of the commercial antiviral agent Ribavirin (436.0 µg/mL). mdpi.comresearchgate.net This suggests that the 4-thioquinazoline scaffold serves as an effective pharmacophore for antiviral agents.

The thioether linkage is not just a simple spacer; its electronic properties and conformational flexibility are integral to the molecule's activity. It allows the appended functional groups to be positioned in a way that can lead to enhanced interactions with target enzymes or receptors. The presence of the sulfur atom can also influence the metabolic stability of the compound.

The following table presents data on 4-thioquinazoline derivatives with a chalcone moiety, highlighting the role of the thioether linkage in their antiviral activity.

| Compound | Substituent on Chalcone Moiety | Protection Activity against TMV (EC50 in µg/mL) |

| M2 | 2,4-dichloro | 138.1 |

| M6 | 4-methyl | 154.8 |

| Ribavirin (Control) | - | 436.0 |

Data sourced from studies on 4-thioquinazoline derivatives containing a chalcone moiety. mdpi.comresearchgate.net

Influence of the Ethyl Acetate (B1210297) Moiety on Efficacy and Selectivity

The ethyl acetate moiety attached to the thioether linkage at position 4 is a critical component that can modulate the pharmacokinetic and pharmacodynamic properties of the parent compound. This functional group can influence several factors, including solubility, cell permeability, and interaction with target proteins.

While direct SAR studies on the ethyl acetate portion of Ethyl 2-(quinazolin-4-ylthio)acetate are limited, inferences can be drawn from related structures. For instance, in a series of 2-((6-R-quinolin-4-yl)thio)acetic acid derivatives, the sodium salt of the carboxylic acid (which would be formed upon hydrolysis of an ethyl ester in vivo) showed greater rhizogenesis-stimulating activity compared to the corresponding acid. mdpi.com This suggests that the ionized form of the acetic acid moiety is more active, implying that the ethyl acetate group in this compound may act as a prodrug, being hydrolyzed by esterases in the body to release the more active carboxylic acid form.

Modification of the ethyl acetate moiety can lead to significant changes in biological activity. For example, converting the ester to an amide can introduce additional hydrogen bonding capabilities and alter the molecule's electronic and steric properties. The synthesis of N-substituted 2-(quinazolin-4-ylthio)acetamides would be a logical step in exploring the SAR of this part of the molecule.

The following table outlines the potential influence of the ethyl acetate moiety and its modifications on the properties of the compound.

| Moiety | Potential Role | Expected Impact on Activity |

| Ethyl Acetate | Prodrug, enhances lipophilicity and cell permeability. | Activity may be dependent on in vivo hydrolysis to the carboxylic acid. |

| Carboxylic Acid (hydrolyzed form) | Can form ionic interactions and stronger hydrogen bonds. | Potentially the more active form of the compound. |

| Amide Derivatives | Introduces hydrogen bond donor and acceptor capabilities, alters steric and electronic profile. | Could lead to enhanced or altered biological activity and selectivity. |

Rational Design Principles for Optimized Analogues

The rational design of optimized analogues of this compound should be guided by the SAR insights discussed in the previous sections. The goal is to systematically modify the structure to enhance potency, selectivity, and pharmacokinetic properties.

One key principle is the exploration of various substituents on the quinazoline core. Based on the intended biological target, different functional groups can be introduced at positions 2, 6, 7, and 8 to improve activity. For example, if designing an anticancer agent targeting EGFR, incorporating small hydrophobic substituents at the para and meta positions of an aniline (B41778) ring at C-4 has been shown to be effective. nih.gov

Another important design strategy involves the modification of the group attached to the 4-thioether linkage. While the ethyl acetate moiety is a starting point, replacing it with other functional groups could lead to improved analogues. For instance, designing a series of amides by reacting the corresponding carboxylic acid with various amines could yield compounds with enhanced binding affinities due to additional hydrogen bonding interactions. The design of novel tubulin polymerization inhibitors has been successful with quinazoline-4-tetrahydroquinoline analogues, indicating that larger, more complex moieties at the 4-position can be highly effective.

Furthermore, the thioether linkage itself can be considered for modification, although its flexibility is likely important for activity. Bioisosteric replacement of the sulfur atom with other linkers could be explored, but this may significantly alter the compound's conformation and electronic properties.

The principles of rational design for this class of compounds are summarized in the table below.

| Design Principle | Strategy | Rationale |

| Quinazoline Core Modification | Introduce diverse substituents at positions 2, 6, 7, and 8. | To enhance target-specific interactions and improve pharmacokinetic properties. |

| Side Chain Optimization at Position 4 | Replace the ethyl acetate with a library of amides, other esters, or different heterocyclic rings. | To explore new binding interactions, improve potency, and modulate solubility and metabolic stability. |

| Linker Modification | Maintain the thioether linkage as a flexible spacer. | The thioether linkage has been shown to be important for the activity of 4-substituted quinazolines. |

| Target-Specific Design | Utilize computational methods like molecular docking and QSAR. | To predict the binding modes and activities of designed analogues, guiding the synthesis of the most promising compounds. |

By applying these rational design principles, it is possible to develop novel derivatives of this compound with optimized biological profiles for various therapeutic applications.

Computational Chemistry and in Silico Investigations of Ethyl 2 Quinazolin 4 Ylthio Acetate

Molecular Docking Simulations for Binding Affinity and Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govdergipark.org.tr This method is widely used to predict the binding mode and affinity of a small molecule ligand to the active site of a protein. For quinazoline (B50416) derivatives, molecular docking studies have been instrumental in elucidating their mechanism of action against various biological targets, including enzymes and receptors implicated in cancer and other diseases. nih.govnih.gov

In studies involving quinazolinone derivatives, which share the core heterocyclic structure, molecular docking has been employed to investigate their binding to targets such as S. aureus tyrosyl-tRNA synthetase and various protein kinases. nih.govbrieflands.com For instance, in a study on quinazolin-2,4-dione hybrids, docking simulations revealed key hydrogen bond interactions with amino acid residues like GLY38 and LYS84, with calculated binding energies indicating strong affinity for the target. nih.gov Similarly, for other quinazoline-based compounds, docking studies have successfully predicted binding modes within the ATP-binding site of receptors like the epidermal growth factor receptor (EGFR), a common target in cancer therapy. nih.gov These studies typically report binding affinities in the range of -7 to -10 kcal/mol, suggesting favorable and stable interactions.

For Ethyl 2-(quinazolin-4-ylthio)acetate, it is anticipated that the quinazoline core would form crucial interactions with the protein target. The thioacetate (B1230152) side chain could also participate in hydrogen bonding or hydrophobic interactions, further stabilizing the complex. A hypothetical docking study would likely involve placing the compound into the active site of a relevant protein and calculating the binding energy and identifying key interacting amino acid residues.

Table 1: Representative Binding Affinities of Quinazoline Derivatives from Molecular Docking Studies

| Compound Class | Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues |

| Quinazolin-2,4-dione hybrid | S. aureus tyrosyl-tRNA synthetase | -8.6 | GLY38, LYS84 |

| 2-(furan-2-yl)quinazolin-4-one | EGFR Tyrosine Kinase | Not specified, but potent inhibition observed | MET793 (via H-bond) |

| 2,4-disubstituted quinoline (B57606) | Mycobacterium tuberculosis LipB | -15.4 to -18.5 | PRO124, HIS220, TRP103 |

| Quinazoline-based compound | VEGFR-2 | -4.41 | GLY909, LEU912 |

This table presents data from studies on similar quinazoline derivatives to illustrate the type of information obtained from molecular docking simulations.

Quantum Chemical Analyses (e.g., HOMO-LUMO, NBO)

Quantum chemical calculations provide fundamental insights into the electronic structure and reactivity of molecules. figshare.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key quantum chemical parameters. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. dergipark.org.tr

For heterocyclic compounds similar to this compound, Density Functional Theory (DFT) calculations are commonly used to determine these parameters. figshare.com For example, in a study of a triazolyl sulfanyl (B85325) acetate (B1210297) derivative, the HOMO-LUMO energy gap was calculated to understand its reactivity. figshare.com Natural Bond Orbital (NBO) analysis is another powerful tool that provides information about charge transfer and intramolecular interactions by analyzing the delocalization of electron density between occupied and unoccupied orbitals. dergipark.org.tr

For this compound, the quinazoline ring system, with its nitrogen heteroatoms, and the thioacetate group are expected to be the primary sites of electronic activity. The HOMO is likely to be localized on the electron-rich parts of the molecule, such as the sulfur atom and the aromatic rings, while the LUMO may be distributed over the electron-deficient regions. The HOMO-LUMO gap would provide a quantitative measure of its kinetic stability. NBO analysis would further reveal the nature of the bonding and the extent of electron delocalization within the molecule, which can be crucial for its interactions with biological targets.

Table 2: Illustrative Quantum Chemical Parameters for a Heterocyclic Compound

| Parameter | Description | Typical Calculated Value (eV) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.0 to -7.0 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to -2.0 |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | 4.0 to 5.0 |

This table provides representative values for a heterocyclic compound to illustrate the outputs of quantum chemical analyses. Specific values for this compound would require dedicated calculations.

Molecular Electrostatic Potential (MEP) Mapping for Reactive Site Identification

Molecular Electrostatic Potential (MEP) mapping is a valuable computational method used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attack. wolfram.comscispace.com The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) in red and regions of positive potential (electron-poor, prone to nucleophilic attack) in blue. Green areas represent neutral potential. researchgate.net

For aromatic and heterocyclic compounds like quinazolines, MEP maps can identify the most likely sites for intermolecular interactions, such as hydrogen bonding. researchgate.net In quinazoline and its derivatives, the nitrogen atoms of the quinazoline ring and the oxygen atom of the carbonyl group (in quinazolinones) are typically regions of high negative electrostatic potential, making them potential hydrogen bond acceptors. researchgate.net

An MEP map of this compound would likely show negative potential around the nitrogen atoms of the quinazoline ring and the oxygen atoms of the acetate group, indicating these as sites for favorable interactions with positively charged or hydrogen-bond donor groups on a receptor. The regions around the hydrogen atoms of the aromatic ring would likely exhibit positive potential. This information is complementary to docking studies, as it helps to rationalize the observed intermolecular interactions.

In Silico Prediction of Pharmacokinetic Parameters

The prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in the early stages of drug discovery to assess the drug-likeness of a compound. researchgate.netajol.info In silico tools can predict a wide range of pharmacokinetic parameters, helping to identify potential liabilities before significant resources are invested in synthesis and testing.

For various quinazolinone derivatives, in silico ADMET predictions have been performed using online tools like SwissADME and PreADMET. researchgate.net These studies often evaluate parameters related to Lipinski's rule of five (molecular weight, logP, hydrogen bond donors, and acceptors), which provides a general indication of oral bioavailability. researchgate.net Other predicted properties include water solubility, intestinal absorption, blood-brain barrier permeability, and potential for inhibition of cytochrome P450 enzymes. ajol.info

For this compound, it is anticipated that it would exhibit favorable drug-like properties based on its molecular structure. A typical in silico ADMET prediction would generate data on its physicochemical properties, lipophilicity, water solubility, and pharmacokinetics. These predictions are crucial for guiding further lead optimization efforts.

Table 3: Commonly Predicted In Silico Pharmacokinetic Parameters

| Parameter | Description | Favorable Range for Oral Drugs |

| Molecular Weight (MW) | The mass of the molecule | < 500 g/mol |

| LogP | Octanol-water partition coefficient (lipophilicity) | < 5 |

| Hydrogen Bond Donors (HBD) | Number of O-H and N-H bonds | < 5 |

| Hydrogen Bond Acceptors (HBA) | Number of N and O atoms | < 10 |

| Topological Polar Surface Area (TPSA) | Surface sum over all polar atoms | < 140 Ų |

| Human Intestinal Absorption | Percentage of drug absorbed from the gut | High (>80%) |

| Blood-Brain Barrier (BBB) Permeation | Ability to cross into the central nervous system | Yes/No (depending on target) |

This table outlines key pharmacokinetic parameters and their generally accepted favorable ranges for orally administered drugs. The specific values for this compound would need to be calculated using appropriate software.

Preclinical Research Methodologies and Translational Potential

Advanced In vitro Biological Screening Methodologies

The initial evaluation of novel compounds derived from Ethyl 2-(quinazolin-4-ylthio)acetate involves a battery of in vitro biological screening tests to determine their potential therapeutic effects. A primary focus of this research has been the assessment of anticancer properties through cytotoxicity assays against various human cancer cell lines. nih.gov

Commonly employed methods include the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay and the sulforhodamine B (SRB) assay, which are used to measure the inhibitory effect of the compounds on cancer cell proliferation. researchgate.netnih.gov Researchers have tested these derivatives against a panel of cell lines representing different types of cancer. For instance, cytotoxic effects have been evaluated against HepG2 (liver cancer), MCF-7 (breast cancer), Caco-2 (colorectal cancer), SKLU-1 (lung cancer), and HT-29 (colon cancer) cell lines. nih.govnih.govjst.vn

Beyond general cytotoxicity, screening methodologies also investigate specific molecular targets. Quinazolinone derivatives have been studied as potential inhibitors of key cellular signaling pathways implicated in cancer, such as the AKT pathway. nih.gov Furthermore, techniques like Differential Scanning Fluorimetry (DSF) have been utilized to screen compounds for their potency and selectivity against a wide panel of kinases, which are enzymes often dysregulated in cancer. nih.gov

Table 1: In vitro Cytotoxicity of Selected Quinazolinone Derivatives

| Compound/Series | Cancer Cell Line | Assay Method | Finding |

| Compound 8h (a quinazolinone derivative) | SKLU-1 (Lung) | SRB | Exhibited cytotoxic effect with an IC50 value of 23.09 µg/mL. jst.vn |

| Compound 8h (a quinazolinone derivative) | MCF-7 (Breast) | SRB | Showed cytotoxic effect with an IC50 value of 27.75 µg/mL. jst.vn |

| Compound 8h (a quinazolinone derivative) | HepG2 (Liver) | SRB | Displayed cytotoxic effect with an IC50 value of 30.19 µg/mL. jst.vn |

| Compounds 4 and 9 (quinazolinone derivatives) | Caco-2, HepG2, MCF-7 | MTT | Exhibited significant cytotoxic activity against all three cancer cell lines. nih.gov |

| Series of [4-(2-phenylethenesulfonylmethyl)phenyl]quinazolin-4-yl-amines | Panel of 12 human cancer cell lines | Not Specified | Compounds 9, 15, 24, and 31 showed good in vitro activity. nih.gov |

In vivo Efficacy Studies in Relevant Animal Disease Models

Compounds that demonstrate promising results in in vitro screenings are advanced to in vivo studies to evaluate their efficacy in living organisms. These studies utilize relevant animal models that mimic human diseases.

For anticancer research, a common approach is the use of xenograft models, where human cancer cells are implanted into immunocompromised mice. For example, derivatives of this compound that showed potent in vitro activity were further tested for in vivo efficacy in the HT-29 human colon adenocarcinoma xenograft model. nih.gov In these studies, one particular compound exhibited promising anti-tumor activity when administered to the mice. nih.gov

The therapeutic potential of this class of compounds is not limited to oncology. In the field of infectious diseases, a series of 2-aryl-4-aminoquinazolines, which are structurally related to derivatives of the title compound, were evaluated in an in vivo model of Trypanosoma cruzi infection, the parasite responsible for Chagas Disease. nih.gov One of the lead compounds from this series demonstrated a significant reduction in parasitemia in the animal model, highlighting the potential for these compounds as anti-trypanosome treatments. nih.gov

Table 2: In vivo Efficacy of Quinazoline (B50416) Derivatives in Animal Models

| Compound/Series | Disease Model | Animal | Key Outcome |

| Compound 9 ([4-(2-phenylethenesulfonylmethyl)phenyl]quinazolin-4-yl-amine) | HT-29 human colon adenocarcinoma xenograft | Nude Mice | Exhibited promising anti-tumor activity in dose-response studies. nih.gov |

| Compound 85 (a 2-(pyridin-2-yl)quinazoline) | Trypanosoma cruzi infection | Not Specified | Demonstrated a clear reduction of parasitemia. nih.gov |

Pharmacokinetic Profiling in Preclinical Animal Models

Understanding the pharmacokinetic (PK) profile of a potential drug candidate is essential for its development. This profiling involves studying the absorption, distribution, metabolism, and excretion (ADME) of the compound in preclinical animal models to assess its drug-like properties.

For the quinazoline chemical class, pharmacokinetic studies are a key step in the preclinical evaluation process. nih.gov Research into orally active anti-cancer agents from this family inherently involves considerations of their pharmacokinetic properties to ensure they can be effectively absorbed after oral administration. nih.gov Studies on promising compounds, such as those identified for treating Chagas Disease, have included further profiling in pharmacokinetic studies to assess their viability as drug candidates. nih.gov These evaluations help determine how the drug is processed by the body, which is critical information for predicting its behavior in humans.

Table 3: Preclinical Pharmacokinetic Assessments for Quinazoline Derivatives

| Type of Assessment | Purpose | Relevance to Development |

| Oral Administration Studies | To evaluate the efficacy of compounds when administered orally. | Determines potential for convenient, non-invasive patient dosing. nih.gov |

| Pharmacokinetic Profiling | To characterize the absorption, distribution, metabolism, and excretion (ADME) of lead compounds. | Essential for understanding a compound's lifecycle in the body and identifying suitable candidates for further development. nih.gov |

Comparative Analysis with Diverse Quinazoline Scaffolds and Analogues

Structural Comparisons and Their Correlation with Biological Activities

The biological activity of quinazoline (B50416) derivatives is highly dependent on the nature and position of substituents on the core scaffold. The structure of Ethyl 2-(quinazolin-4-ylthio)acetate, with its thioacetate (B1230152) group at the C4 position, is one of many arrangements that yield specific pharmacological effects.

Structure-activity relationship studies reveal that modifications at the C2 and C4 positions of the quinazoline ring are particularly influential. For instance, replacing the simple thioacetate chain with more complex moieties can drastically alter activity. A series of quinazolin-4(3H)-one derivatives bearing a dithiocarbamate (B8719985) side chain at the C2-position demonstrated broad-spectrum antiproliferative activity against various cancer cell lines, with some compounds inducing G2/M phase cell cycle arrest. This suggests that while the C4-thioacetate linkage is significant, the C2 position is also a critical site for introducing functionalities that can enhance antitumor effects, such as targeting tubulin polymerization.

Similarly, the introduction of an anilino group at C4, a hallmark of many Epidermal Growth Factor Receptor (EGFR) inhibitors like Gefitinib (B1684475) and Erlotinib (B232), fundamentally changes the compound's mechanism of action. The 4-anilino-quinazoline scaffold allows for crucial hydrogen bond interactions within the ATP-binding pocket of the EGFR kinase domain. cu.edu.egrsc.org The presence of small hydrophobic substituents on the aniline (B41778) ring further enhances this inhibitory activity. cu.edu.eg In contrast, the ethyl acetate (B1210297) group in this compound presents a different set of physicochemical properties, suggesting a potentially different mode of interaction with biological targets.

Substitutions on the benzene (B151609) ring portion of the quinazoline nucleus also play a role. Electron-donating groups, such as methoxy (B1213986) groups at the C6 and C7 positions, have been shown to increase the activity of some quinazoline derivatives. cu.edu.eg The activity of this compound could therefore be modulated by such substitutions, offering a route for future analogue development. The core structure, including the planar, bicyclic quinazoline ring system connected to the ethyl acetate group via the sulfur linkage, is considered crucial for its biological activity. researchgate.net

| Scaffold/Analogue | Key Structural Feature(s) | Correlated Biological Activity |

| This compound | C4-thioacetate linkage | Varies; serves as a base for comparison |

| 2-Substituted-thio-4-oxoquinazolinones | Thioether linkage at C2; Sulfonamide group | Selective inhibition of carbonic anhydrase IX and XII |

| 4-Anilino-quinazolines | Anilino group at C4 | Potent EGFR kinase inhibition (anticancer) |

| C2-Dithiocarbamate-quinazolin-4(3H)-ones | Dithiocarbamate side chain at C2 | Broad-spectrum antiproliferative activity; Tubulin polymerization inhibition |

| 6,7-Dimethoxy-quinazolines | Methoxy groups on the benzene ring | Often enhances potency of EGFR inhibitors |

Differentiation from Oxygen-Linked (Quinazolin-4-yloxy)acetate Analogues

The replacement of the sulfur atom in the thioether bridge of this compound with an oxygen atom to form its (quinazolin-4-yloxy)acetate analogue represents a subtle but significant structural modification. While direct, side-by-side comparative studies of these specific analogues are not extensively detailed in the available literature, the fundamental physicochemical differences between a thioether (-S-) and an ether (-O-) linkage allow for a theoretical differentiation.

From a chemical standpoint, the C-S bond is longer and less polarized than the C-O bond, and the C-S-C bond angle in a thioether is typically smaller than the C-O-C angle in an ether. These geometric differences can alter how the molecule fits into a biological target's binding site. The sulfur atom is larger and more polarizable than oxygen, which can lead to different non-covalent interactions, such as dispersion forces, that may influence binding affinity.

Furthermore, sulfur's lower electronegativity compared to oxygen makes the thioether linkage more lipophilic. This increased lipophilicity can affect the molecule's pharmacokinetic properties, such as membrane permeability and metabolic stability. Thioethers are susceptible to oxidation to sulfoxides and sulfones, a metabolic pathway that can alter the compound's activity and clearance rate. In contrast, ethers are generally more metabolically stable. These inherent differences suggest that this compound and its oxygen-linked counterpart would likely exhibit distinct biological profiles, even if they were to engage the same primary target.

Evaluation Against Clinically Relevant Reference Compounds

The efficacy of novel therapeutic candidates is often benchmarked against established, clinically approved drugs. Analogues of this compound and other quinazoline derivatives have been evaluated against reference compounds like Gefitinib, Erlotinib, Lapatinib, and Doxorubicin, particularly for their anticancer properties.

In one study, a series of ethyl 2-((6-chloro-4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetate derivatives were tested for their cytotoxicity against MCF-7 (breast cancer) and A2780 (ovarian cancer) cell lines. nih.gov Several of these thioacetate compounds exhibited potent cytotoxicity, with IC₅₀ values significantly lower than the reference drug Lapatinib. For example, against the A2780 cell line, synthesized hydrazide derivatives of the thioacetates showed IC₅₀ values in the range of 0.14 to 0.84 µM, whereas Lapatinib had an IC₅₀ of 11.11 µM. nih.gov

Another investigation of novel quinazolin-4-one/3-cyanopyridin-2-one hybrids demonstrated significant antiproliferative activity against four cancer cell lines, with growth inhibition (GI₅₀) values ranging from 1.40 µM to 9.40 µM. mdpi.com These results were commendable when compared to the potent, widely used chemotherapeutic agent Doxorubicin, which had a GI₅₀ of 1.10 µM in the same assay. mdpi.com

Furthermore, other quinazoline derivatives have shown superior or comparable activity to first-generation EGFR inhibitors. A synthesized quinazoline derivative exhibited a remarkable inhibitory rate of 38.45% against MCF-7 cell lines, which was significantly better than that of the positive control Gefitinib (13.25%). researchgate.net In studies targeting EGFR, certain novel 2,4-disubstituted quinazolines showed IC₅₀ values similar to Gefitinib (53.1 nM) and effectively inhibited HER2 kinase comparable to Lapatinib. researchgate.net These comparative evaluations underscore the potential of the quinazoline scaffold, including thioether derivatives, to produce highly potent compounds that can match or exceed the performance of existing anticancer drugs.

| Compound Class / Derivative | Test System (e.g., Cell Line) | IC₅₀ / GI₅₀ Value | Reference Compound | Reference IC₅₀ / GI₅₀ Value |

| Quinazolin-4(3H)-one thioacetate esters nih.gov | A2780 (Ovarian) | 0.49 - 2.98 µM | Lapatinib | 11.11 µM |

| Quinazolin-4(3H)-one thioacetate hydrazides nih.gov | A2780 (Ovarian) | 0.14 - 0.84 µM | Lapatinib | 11.11 µM |

| Quinazolin-4-one/3-cyanopyridin-2-one hybrids mdpi.com | NCI-H460 (Lung) | 1.40 - 9.40 µM | Doxorubicin | 1.10 µM |

| Substituted quinazoline derivative researchgate.net | MCF-7 (Breast) | 38.45% inhibition | Gefitinib | 13.25% inhibition |

| 2,4-Disubstituted quinazoline researchgate.net | EGFR enzyme assay | 51.5 - 84.4 nM | Gefitinib | 53.1 nM |

Future Research Directions and Therapeutic Development Outlook

Identification of Unexplored Therapeutic Avenues

While the quinazoline (B50416) core is extensively studied for its anticancer, antibacterial, and anti-inflammatory properties, the specific scaffold of Ethyl 2-(quinazolin-4-ylthio)acetate and its close analogs holds potential in several less-explored, yet significant, therapeutic domains. mdpi.comontosight.airesearchgate.net

Antidiabetic Agents: The quinazoline framework has been identified as a promising scaffold for developing antidiabetic agents. mdpi.com Certain derivatives have shown inhibitory activity against enzymes like α-amylase and α-glucosidase, which are crucial for carbohydrate metabolism. mdpi.comnih.gov Investigating this compound derivatives for similar inhibitory potential could open a new avenue for managing type 2 diabetes. nih.govresearchgate.net

Neuroprotective Agents: Quinazoline derivatives are being explored for their potential in treating neurodegenerative disorders like Alzheimer's disease. nih.gov Their mechanism of action can involve the inhibition of key enzymes such as cholinesterases and monoamine oxidases, or modulation of β-amyloid and tau protein aggregation. nih.gov The lipophilic nature of the quinazolinone core aids in crossing the blood-brain barrier, a critical feature for CNS-active drugs. nih.gov Future studies could focus on modifying the ethyl acetate (B1210297) group of the title compound to enhance neuroprotective efficacy and target specificity. nih.govresearchgate.netbohrium.commdpi.com

Anti-parasitic Agents: Recent research has highlighted the efficacy of quinazoline compounds against parasites like Trypanosoma cruzi, the causative agent of Chagas disease. fiercebiotech.comuantwerpen.be One lead quinazoline compound demonstrated a significant reduction in parasite load in preclinical models by inhibiting essential parasitic enzymes like lysyl-tRNA synthetase. fiercebiotech.com This suggests that the quinazolin-4-ylthio scaffold could be a valuable starting point for designing novel anti-parasitic drugs with unique mechanisms of action. cabidigitallibrary.orgresearchgate.net

| Potential Unexplored Therapeutic Area | Therapeutic Target/Mechanism | Rationale for Exploration | Relevant Findings for Quinazoline Scaffold |

|---|---|---|---|

| Diabetes Mellitus | α-glucosidase and α-amylase inhibition | Need for novel oral hypoglycemic agents. | Some derivatives show potent inhibitory activity. mdpi.comnih.govresearchgate.net |

| Neurodegenerative Diseases (e.g., Alzheimer's) | Inhibition of Cholinesterases, MAO; Modulation of Aβ/tau aggregation | Demand for multi-target drugs to address complex disease pathology. nih.gov | Scaffold shows potential to modulate key pathological pathways in AD. nih.gov |

| Parasitic Infections (e.g., Chagas Disease) | Inhibition of essential parasite enzymes (e.g., lysyl-tRNA synthetase) | Need for new treatments with improved efficacy and safety profiles. fiercebiotech.com | Lead compounds show significant anti-parasitic activity in vivo. fiercebiotech.comuantwerpen.be |

Strategies for Further Molecular Optimization and Derivatization

This compound serves as an excellent starting point for chemical modification to enhance therapeutic efficacy and selectivity. researchgate.net Advanced computational and synthetic strategies can guide the rational design of next-generation derivatives.

Structure-Activity Relationship (SAR) Studies: Systematic modification of the quinazoline core, the thioacetate (B1230152) linker, and the ethyl group is crucial. For instance, substitutions at positions 2, 6, and 8 of the quinazoline ring have been shown to be significant for various pharmacological activities. nih.gov Replacing the ethyl group with different alkyl or aryl substituents or converting the ester to an amide or hydrazide can modulate the compound's pharmacokinetic and pharmacodynamic properties. emanresearch.org

Pharmacophore Modeling and 3D-QSAR: Computational techniques such as 3D-Quantitative Structure-Activity Relationship (3D-QSAR) modeling and pharmacophore mapping are powerful tools for optimizing lead compounds. nih.govunar.ac.id These methods help identify the key structural features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, electrostatic fields) required for potent biological activity. nih.govresearchgate.netresearchgate.net By building predictive models based on existing active quinazoline derivatives, researchers can design novel compounds with enhanced potency and better ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. nih.govunar.ac.id

Hybrid Molecule Design: A promising strategy involves creating hybrid molecules that combine the quinazoline-4-ylthio scaffold with other known pharmacophores. nih.gov This can lead to dual-action drugs capable of hitting multiple targets simultaneously, which is particularly advantageous in complex diseases like cancer. nih.gov For example, linking the quinazoline moiety to fragments known to inhibit other key cancer targets like BRAFV600E or histone deacetylases (HDACs) could result in synergistic anticancer effects and potentially overcome drug resistance. nih.govemanresearch.org

| Optimization Strategy | Description | Application Example for Quinazoline Scaffold |

|---|---|---|

| SAR Studies | Systematic modification of the chemical structure to determine the effect of each part on biological activity. | Modifying substituents at positions 2 and 3 to enhance EGFR/VEGFR-2 inhibition. emanresearch.orgnih.gov |

| Pharmacophore Modeling | Identifying the essential 3D arrangement of functional groups responsible for biological activity to guide the design of new molecules. researchgate.net | Developing models to screen for novel acetylcholinesterase inhibitors for Alzheimer's treatment. researchgate.net |

| 3D-QSAR | Relating the 3D properties of molecules to their biological activity to predict the potency of novel compounds. unar.ac.id | Creating predictive models for MMP-13 inhibitors to treat osteoarthritis. nih.gov |

| Hybrid Molecule Design | Combining two or more pharmacophores into a single molecule to achieve dual or multi-target activity. nih.gov | Synthesizing quinazolinone-triazole-glycoside hybrids as dual EGFR/VEGFR-2 inhibitors. nih.gov |

Potential for Synergistic Effects in Combination Therapies

The utility of this compound derivatives may be significantly enhanced when used in combination with existing therapeutic agents. This approach can lead to improved efficacy, reduced toxicity, and the ability to overcome drug resistance.

Overcoming Antibiotic Resistance: A key area of investigation is the use of quinazoline derivatives as chemosensitizers or antibiotic adjuvants. nih.gov Certain quinazolines have been shown to increase the susceptibility of multidrug-resistant Gram-negative bacteria to conventional antibiotics like chloramphenicol (B1208) and fluoroquinolones. nih.gov The mechanism often involves the inhibition of bacterial efflux pumps, which are primary contributors to antibiotic resistance. nih.gov Combining a quinazoline-thioacetate derivative with a standard antibiotic could restore the latter's efficacy against resistant strains. nih.govresearchgate.net

Combination Cancer Chemotherapy: In oncology, many quinazoline derivatives function as protein kinase inhibitors. nih.govmdpi.com Combining a novel quinazoline-based agent with traditional cytotoxic drugs or other targeted therapies could produce synergistic effects. For instance, a derivative targeting EGFR could be combined with a drug that targets a downstream pathway (like MEK or PI3K) or a DNA-damaging agent to attack cancer cells through multiple mechanisms, thereby preventing the development of resistance. emanresearch.orgemanresearch.org

Contribution to Novel Drug Discovery and Development Pipelines

The this compound scaffold is a valuable component in the broader landscape of drug discovery, contributing both as a versatile synthetic intermediate and as a foundational structure for new chemical entities. ontosight.aicabidigitallibrary.org

Privileged Scaffold for Library Synthesis: The quinazoline nucleus is considered a privileged scaffold because it can bind to multiple, diverse biological targets by presenting its substituents in specific spatial arrangements. nih.govnih.govnih.gov The synthetic accessibility of this compound allows it to be used as a building block for creating large, diverse libraries of compounds. researchgate.net These libraries can then be screened against a wide array of biological targets to identify novel hit and lead compounds for various diseases.

Foundation for Multi-Target Kinase Inhibitors: The quest for more effective and resistance-avoiding cancer therapies has led to the development of multi-target drugs. The quinazoline core is central to several FDA-approved tyrosine kinase inhibitors (TKIs) like gefitinib (B1684475) and erlotinib (B232), and derivatives have been developed as dual inhibitors of targets such as EGFR and VEGFR-2. nih.govnih.gov The thioether linkage at position 4 provides a flexible point for modification, allowing chemists to fine-tune the molecule's binding profile to simultaneously engage multiple kinase targets, making this scaffold highly relevant to modern drug development pipelines. nih.govemanresearch.orgnih.gov

Q & A

Q. What analytical techniques are used to assess the purity of this compound?

- Methodological Answer : HPLC and GC-MS are primary methods. HPLC with a C18 column and UV detection (e.g., 254 nm) quantifies impurities, while GC-MS identifies volatile byproducts. For example, ethyl acetate extracts of similar compounds are analyzed using GC-MS with electron ionization to detect fragmentation patterns . Melting point determination (e.g., 150–151°C) and TLC (silica gel, ethyl acetate/hexane eluent) provide supplementary purity checks .

Advanced Research Questions

Q. How can reaction mechanisms for the alkylation of quinazolin-4-thiones with ethyl chloroacetate be elucidated?

- Methodological Answer : Mechanistic studies involve kinetic isotope effects, intermediate trapping, and computational modeling. For instance, monitoring the reaction via C NMR reveals nucleophilic attack by the thiolate anion on ethyl chloroacetate. Density Functional Theory (DFT) calculations (e.g., using Gaussian) model transition states and activation energies. IR spectroscopy tracks the disappearance of thiol S-H stretches (~2500 cm) to confirm intermediate formation .

Q. What computational strategies predict the binding affinity of this compound derivatives to biological targets?

- Methodological Answer : Molecular docking with AutoDock Vina evaluates ligand-protein interactions. Prepare the ligand (optimized geometry via Avogadro) and target protein (e.g., α-glucosidase, PDB ID 5NN8). Grid maps centered on the active site (20 Å) and exhaustiveness = 32 ensure robust sampling. Analyze binding poses for hydrogen bonds, hydrophobic contacts, and docking scores (ΔG). MD simulations (GROMACS) further validate stability over 100 ns .

Q. How do researchers resolve contradictions in synthetic yields reported across studies?

- Methodological Answer : Systematic Design of Experiments (DoE) identifies critical variables. For example, a 2 factorial design tests solvent (DMF vs. THF), temperature (80°C vs. 100°C), and base (KCO vs. NaH). ANOVA analysis prioritizes factors; DMF and higher temperatures often maximize yields. Cross-referencing NMR data with literature (e.g., unexpected byproducts in THF) clarifies discrepancies .

Q. What strategies optimize this compound derivatives for in vitro bioactivity assays?

- Methodological Answer : Derivatization focuses on enhancing solubility and target engagement. Introduce polar groups (e.g., -OH, -NH) via Suzuki coupling or click chemistry. For antimicrobial testing, prepare stock solutions in DMSO (<1% final concentration) and use microdilution assays (MIC determination against S. aureus). Cytotoxicity is assessed via MTT assays on HEK-293 cells, with IC values normalized to controls .

Q. How do solvent polarity and proticity affect the stability of this compound?

- Methodological Answer : Stability studies in solvents (e.g., DMSO, ethanol, water) monitor degradation via HPLC. DMSO solutions are stable at -20°C for 6 months, while aqueous buffers (pH > 7) hydrolyze the ester moiety within days. Accelerated stability testing (40°C/75% RH) quantifies degradation kinetics, with Arrhenius plots predicting shelf life .

Q. What pharmacokinetic parameters are critical for in vivo studies of quinazolin-4-ylthio derivatives?

- Methodological Answer : Key parameters include logP (measured via shake-flask method), plasma protein binding (equilibrium dialysis), and metabolic stability (microsomal assays). For this compound, logP ~2.5 suggests moderate lipophilicity. CYP450 inhibition assays (e.g., CYP3A4) identify metabolic pathways. In rats, IV administration (1 mg/kg) and LC-MS/MS analysis determine t and bioavailability .

Q. How are structure-activity relationships (SARs) developed for this compound analogs?

- Methodological Answer : SAR studies involve synthesizing analogs with varied substituents (e.g., halogens, alkyl chains) on the quinazoline ring. Bioactivity data (e.g., IC) are correlated with electronic (Hammett σ) and steric (Taft E) parameters. 3D-QSAR models (CoMFA, CoMSIA) map pharmacophores, revealing that electron-withdrawing groups at C6/C8 enhance α-glucosidase inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.